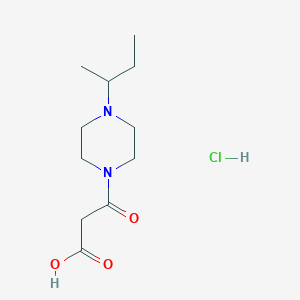
3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antimicrobial, and antipsychotic properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride typically involves the following steps:
Piperazine Derivative Formation: The piperazine ring is formed through a cyclization reaction involving diamines and appropriate reagents.
Sec-Butyl Group Introduction: The sec-butyl group is introduced via a substitution reaction, where the piperazine derivative reacts with sec-butyl halides under controlled conditions.
Oxidation: The resulting compound undergoes oxidation to introduce the oxo group, forming the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where different functional groups can be introduced by reacting with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and sodium hypochlorite.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and alcohols.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, alkylated derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding. Medicine: Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism by which 3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but common mechanisms include enzyme inhibition, receptor antagonism, and modulation of signaling pathways.
類似化合物との比較
Piperazine derivatives with different alkyl substituents (e.g., 3-(4-(n-butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride)
Piperazine derivatives with different functional groups (e.g., 3-(4-(phenyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride)
Uniqueness: 3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid hydrochloride is unique due to its specific sec-butyl group, which influences its binding affinity and biological activity compared to other piperazine derivatives.
特性
IUPAC Name |
3-(4-butan-2-ylpiperazin-1-yl)-3-oxopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-3-9(2)12-4-6-13(7-5-12)10(14)8-11(15)16;/h9H,3-8H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJRESCPKMHEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














